Cas no 1261797-20-9 (Methyl 5-(bromomethyl)-2-cyanophenylacetate)

Methyl 5-(bromomethyl)-2-cyanophenylacetate 化学的及び物理的性質
名前と識別子
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- Methyl 5-(bromomethyl)-2-cyanophenylacetate
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- インチ: 1S/C11H10BrNO2/c1-15-11(14)5-10-4-8(6-12)2-3-9(10)7-13/h2-4H,5-6H2,1H3
- InChIKey: AYJVMSFXNOKDMS-UHFFFAOYSA-N
- SMILES: BrCC1=CC=C(C#N)C(=C1)CC(=O)OC
計算された属性
- 精确分子量: 266.98949 g/mol
- 同位素质量: 266.98949 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 4
- 複雑さ: 271
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 50.1
- XLogP3: 2
- 分子量: 268.11
Methyl 5-(bromomethyl)-2-cyanophenylacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015030496-1g |
Methyl 5-(bromomethyl)-2-cyanophenylacetate |
1261797-20-9 | 97% | 1g |
1,564.50 USD | 2021-06-17 | |
Alichem | A015030496-250mg |
Methyl 5-(bromomethyl)-2-cyanophenylacetate |
1261797-20-9 | 97% | 250mg |
504.00 USD | 2021-06-17 | |
Alichem | A015030496-500mg |
Methyl 5-(bromomethyl)-2-cyanophenylacetate |
1261797-20-9 | 97% | 500mg |
790.55 USD | 2021-06-17 |
Methyl 5-(bromomethyl)-2-cyanophenylacetate 関連文献
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
Methyl 5-(bromomethyl)-2-cyanophenylacetateに関する追加情報
Methyl 5-(bromomethyl)-2-cyanophenylacetate: A Comprehensive Overview
Methyl 5-(bromomethyl)-2-cyanophenylacetate, identified by the CAS number CAS No. 1261797-20-9, is a versatile organic compound with significant applications in various fields of chemistry. This compound, characterized by its unique structure, has garnered attention in recent years due to its potential in drug discovery, material science, and organic synthesis. The molecule consists of a methyl group attached to an acetate moiety, which is further connected to a phenyl ring substituted with a bromomethyl group at the 5-position and a cyano group at the 2-position. This combination of functional groups makes it a valuable intermediate in the synthesis of complex molecules.
The synthesis of Methyl 5-(bromomethyl)-2-cyanophenylacetate typically involves multi-step reactions, often starting from aromatic precursors. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly routes for its production. For instance, researchers have explored the use of transition metal catalysts to facilitate key transformations, such as cross-coupling reactions, which are critical in constructing the carbon-bromine bond present in this compound.
One of the most promising applications of Methyl 5-(bromomethyl)-2-cyanophenylacetate lies in its role as an intermediate in drug development. The bromomethyl group serves as a reactive site for further functionalization, allowing chemists to introduce diverse substituents that can modulate biological activity. Recent studies have demonstrated its utility in the synthesis of bioactive compounds targeting various diseases, including cancer and neurodegenerative disorders. For example, derivatives of this compound have shown potential as inhibitors of specific enzymes involved in cellular signaling pathways.
In addition to its pharmaceutical applications, Methyl 5-(bromomethyl)-2-cyanophenylacetate has found relevance in material science. Its ability to undergo polymerization under specific conditions makes it a candidate for the development of novel polymers with tailored properties. Researchers have investigated its use in creating materials with enhanced mechanical strength or thermal stability, which could find applications in industries such as electronics and aerospace.
The structural features of Methyl 5-(bromomethyl)-2-cyanophenylacetate also make it an attractive substrate for exploring fundamental chemical reactions. For instance, its reactivity towards nucleophilic substitution and elimination reactions has been extensively studied, providing insights into reaction mechanisms and transition states. These studies not only advance our understanding of organic chemistry but also pave the way for innovative synthetic strategies.
From an environmental perspective, the development of sustainable methods for synthesizing Methyl 5-(bromomethyl)-2-cyanophenylacetate is a growing area of interest. Scientists are exploring ways to reduce waste generation and energy consumption during its production. For example, the use of biocatalysts or renewable feedstocks is being investigated as part of broader efforts to promote green chemistry principles.
In conclusion, Methyl 5-(bromomethyl)-2-cyanophenylacetate, with its unique structure and versatile functional groups, continues to be a focal point in chemical research. Its applications span across drug discovery, material science, and fundamental chemical studies, making it a valuable compound in both academic and industrial settings. As research progresses, we can expect further innovations that will expand its utility and contribute to advancements across various scientific disciplines.
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